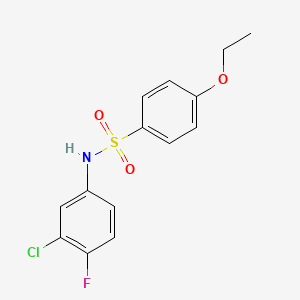![molecular formula C15H14ClN3O2 B5811953 N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity in recent years as a performance-enhancing drug in the sports world.
作用机制
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to increased fatty acid oxidation, which in turn increases energy production and reduces fat storage. It also leads to increased glucose uptake and insulin sensitivity, which can help improve metabolic disorders such as diabetes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and reduces fat storage, which can lead to weight loss and improved metabolic health. It also increases endurance and performance, which can be beneficial for athletes. Additionally, it has anti-inflammatory effects and may have potential therapeutic applications for cardiovascular disease, cancer, and neurodegenerative diseases.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific targeting of this receptor. It is also stable and can be easily synthesized. However, there are also limitations to its use. It has been shown to have potential carcinogenic effects in animal studies, which raises concerns about its safety for human use. Additionally, it has been banned by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516. One area of interest is its potential therapeutic applications for metabolic disorders such as diabetes and obesity. Another area of interest is its potential as a treatment for cardiovascular disease, cancer, and neurodegenerative diseases. Additionally, there is a need for further research on its safety and potential side effects in humans. Finally, there is a need for development of alternative compounds that can activate PPARδ without the potential carcinogenic effects of N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 is a synthetic compound that has potential therapeutic applications for metabolic disorders and other diseases. It works by activating PPARδ, leading to increased fatty acid oxidation and improved metabolic health. However, its use is limited by safety concerns and its banned status by WADA. Further research is needed to explore its potential therapeutic applications and to develop alternative compounds that can activate PPARδ without the potential side effects of N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516.
合成方法
The synthesis of N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with methylamine to form 4-chlorobenzylamine. This intermediate is then reacted with phosgene to form 4-chlorobenzyl isocyanate, which is then reacted with 2-aminobenzamide to form N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516.
科学研究应用
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. It has also been shown to improve endurance and performance in mice. In addition, it has been investigated as a potential treatment for cardiovascular disease, cancer, and neurodegenerative diseases.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(methylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-15(21)19-13-5-3-2-4-12(13)14(20)18-11-8-6-10(16)7-9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGVRZEOLJXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(methylcarbamoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)

![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)